Destetrahydrofuranyl-4-hydroxybutanyl terazosin
説明
Destetrahydrofuranyl-4-hydroxybutanyl terazosin is a chemical compound with the molecular formula C19H27N5O4 . It contains a total of 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of 55 atoms, including 27 Hydrogen atoms, 19 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.4 g/mol. It contains a total of 57 bonds, including 30 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .科学的研究の応用
1. Structure Characterization and Degradation Pathways
Terazosin hydrochloride, a selective α1-adrenergic blocker, has been studied for its degradation products and pathways. High-performance liquid chromatography and mass spectrometry revealed 15 degradation products, with pathways including hydrolysis of amide bonds, hydroxylation, and carbonylation (Yuming Sun et al., 2016).
2. Synthesis and Antibacterial Activity
Research on terazosin hydrochloride derivatives has shown antibacterial activity against various bacteria, with synthesis derived from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine. The derivatives demonstrate potent activity compared to the standard drug ciprofloxacin (Anshul Kumar et al., 2021).
3. Mass Spectrometry and Thermal Analyses for Structure Characterization
Mass spectrometry and thermal analyses techniques have been used to investigate the fragmentation decomposition pathways of terazosin. This research aids in understanding the drug's metabolism in vivo systems (M. Zayed et al., 2015).
4. Identification and Characterization of Polymorphs
Terazosin hydrochloride exhibits polymorphism, existing in various solvent-free forms and solvates. The study presents characterization methods for these forms and their relative stability (J. Bauer et al., 2006).
5. Synthesis of Impurities for Quality Control
The synthesis of terazosin hydrochloride impurities is crucial for drug quality control. The study focuses on the synthesis and structural confirmation of impurities, which can be used as standard substances in quality control (Wu Hong-na et al., 2015).
6. Elucidation of Unreported Impurity
An unreported impurity in terazosin was identified, with its structure elucidated from NMR and Mass Spectrometry. The compound was found to be non-cytotoxic for various human cell lines (Benjamin Brandes et al., 2020).
Safety and Hazards
According to the safety data sheet, Terazosin, which is likely to have similar properties to Destetrahydrofuranyl-4-hydroxybutanyl terazosin, is harmful if swallowed. It is advised to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor if swallowed .
作用機序
Target of Action
The primary targets of this compound are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow by controlling the contraction of smooth muscles in blood vessels and the prostate .
Mode of Action
This compound acts as an antagonist for alpha-1 adrenergic receptors . It selectively binds to these receptors, blocking the action of adrenaline and leading to relaxation of smooth muscle in blood vessels and the prostate . This results in lowered blood pressure and improved urinary flow .
Biochemical Pathways
The compound’s action primarily affects the adrenergic signaling pathway. By blocking alpha-1 adrenergic receptors, it disrupts the normal vasoconstrictive effect of adrenaline, leading to vasodilation and a decrease in blood pressure . In the prostate, the relaxation of smooth muscle reduces bladder outlet obstruction .
Pharmacokinetics
The compound is rapidly and completely absorbed, with a peak plasma concentration reached approximately one hour after oral administration . It is metabolized in the liver and excreted in the feces and urine . The half-life of the compound is approximately 12 hours, allowing for once-daily dosing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, food can delay the time to peak plasma concentration . Additionally, age, congestive heart failure, and hypertension can influence the compound’s pharmacokinetics .
生化学分析
Biochemical Properties
Destetrahydrofuranyl-4-hydroxybutanyl terazosin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets alpha-adrenergic receptors, leading to the relaxation of smooth muscles in blood vessels and the prostate . This interaction is crucial for its therapeutic effects in treating hypertension and benign prostatic hyperplasia. Additionally, this compound has been shown to interact with phosphoglycerate kinase 1 (PGK1), an enzyme involved in energy production, thereby protecting motor neurons from cell death .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it induces relaxation by inhibiting the alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure . In prostate cells, it alleviates symptoms of benign prostatic hyperplasia by relaxing the smooth muscles in the prostate and bladder neck . Furthermore, this compound has been found to enhance energy production in motor neurons, thereby delaying the progression of paralysis in motor neuron disease models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-adrenergic receptors, leading to the inhibition of these receptors and subsequent relaxation of smooth muscles . Additionally, it interacts with PGK1, enhancing its activity and increasing energy production in cells . This dual mechanism of action contributes to its therapeutic effects in treating hypertension, benign prostatic hyperplasia, and motor neuron diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and alleviating symptoms of benign prostatic hyperplasia . In motor neuron disease models, prolonged treatment with this compound has been associated with sustained protection of motor neurons and delayed progression of paralysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces blood pressure and alleviates symptoms of benign prostatic hyperplasia without significant adverse effects . At higher doses, this compound may cause hypotension, dizziness, and other dose-dependent side effects . In motor neuron disease models, optimal dosages of this compound have been found to enhance energy production and protect motor neurons, while excessive doses may lead to toxicity and adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy production and smooth muscle relaxation. It interacts with enzymes such as PGK1, enhancing its activity and increasing ATP production in cells . Additionally, this compound influences metabolic flux by modulating the activity of alpha-adrenergic receptors, leading to changes in smooth muscle cell metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is primarily transported via the bloodstream, where it binds to plasma proteins and is distributed to target tissues such as blood vessels and the prostate . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific cellular compartments, enhancing its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with alpha-adrenergic receptors and PGK1 . Additionally, post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its effective action in smooth muscle relaxation and energy production .
特性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCXOWQJCTZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109678-71-9 | |
Record name | Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。